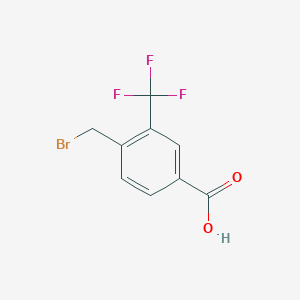

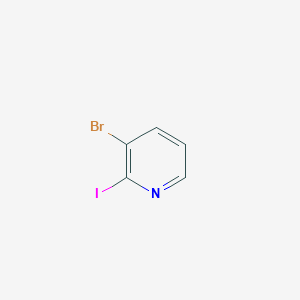

4-(溴甲基)-3-(三氟甲基)苯甲酸

描述

4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid is a compound that is structurally related to various benzoic acid derivatives with bromo- and trifluoromethyl substituents. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and characterized, providing insights into the potential properties and reactivity of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid.

Synthesis Analysis

The synthesis of related compounds often involves halogenation and functionalization of benzoic acid derivatives. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound with similar substituents, was prepared by treating 1,3-bis(fluoromethyl)benzene with a brominating agent in acidic media . This suggests that a similar approach could be used for the synthesis of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid, with appropriate modifications to protect the carboxylic acid group during the bromination step.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often determined using X-ray crystallography. For example, the structure of 4-(3,5-dimethylpyrazol-1-yl)benzoic acid trifluoroacetate was elucidated, showing how the ions pack in chains through hydrogen bond interactions . This information can be useful in predicting the crystal packing and hydrogen bonding potential of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid.

Chemical Reactions Analysis

Benzoic acid derivatives with bromomethyl groups are versatile in chemical reactions, particularly in organometallic synthesis. The presence of a bromomethyl group on the benzene ring can facilitate the formation of organometallic intermediates, such as phenylmagnesium, -lithium, and -copper species, which are useful in various synthetic applications . The trifluoromethyl group can also influence the reactivity and selectivity of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be inferred from computational studies and experimental data. For instance, a DFT study on 4-bromo-3-(methoxymethoxy) benzoic acid provided insights into molecular parameters, reactivity descriptors, and vibrational properties . Such computational analyses can predict the reactivity of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid, including its ionization energy, hardness, and electrophilicity. Additionally, the study of crystal structures can reveal the presence of specific interactions, such as hydrogen bonds and halogen bonds, which are important in determining the solid-state properties of these compounds .

科学研究应用

过敏性接触性皮炎

一个案例研究涉及一名化学家,他因使用4-(溴甲基)苯甲酸而出现面部皮炎,突出了其在职业环境中作为过敏原的可能性。该化学家在教授涉及合成该化学品的实验室课程期间出现面部肿胀、红斑和瘙痒性脱屑。此案例强调了在科学研究和教育环境中了解4-(溴甲基)苯甲酸的潜在过敏原特性的重要性 (Lammintausta & Neuvonen, 2008).

分子特性和反应性

一项综合研究探索了4-溴-3-(甲氧甲氧基)苯甲酸的结构和分子参数,提供了对其反应性和性质的见解。该研究涉及密度泛函理论 (DFT) 分析,考察了电离能、硬度、亲电性和福井函数等方面。这项研究对于预测类似化合物在科学研究中的反应性和潜在应用至关重要 (Yadav et al., 2022).

光物理性质

对相关化合物4-咔唑基-3-(三氟甲基)苯甲酸的研究揭示了其形成持久分子内电荷转移态的能力。该特性被用于烷基卤化物的化学光还原,证明了该化合物在光氧化还原催化和有机合成应用中的潜力 (Matsubara et al., 2016).

功能化和合成应用

对1,3-双(三氟甲基)苯的研究提供了对类似化合物功能化的见解。通过了解区域选择性金属化和羧化过程,研究人员可以合成各种衍生物,例如4-溴-2,6-双(三氟甲基)苯甲酸。这些方法是开发相关化合物新合成途径的基础 (Dmowski & Piasecka-Maciejewska, 1998).

属性

IUPAC Name |

4-(bromomethyl)-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c10-4-6-2-1-5(8(14)15)3-7(6)9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNCOLQPUHQRCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1290403.png)

![1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1290407.png)

![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone](/img/structure/B1290408.png)